molecular formula C21H21N3O5 B2818856 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 898456-68-3

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2818856
CAS No.: 898456-68-3
M. Wt: 395.415
InChI Key: DELANNAMWKZRBO-UHFFFAOYSA-N
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Description

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines elements of isoquinoline, pyran, and isoxazole, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Isoquinoline Derivative: The synthesis begins with the preparation of the 3,4-dihydroisoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Pyran Ring Formation: The next step involves the formation of the 4-oxo-4H-pyran ring. This can be done via a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Linking the Isoquinoline and Pyran Units: The isoquinoline and pyran units are then linked through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a halogenated pyran compound.

    Introduction of the Isoxazole Group: The final step involves the introduction of the isoxazole group. This can be achieved through a condensation reaction between an acetamide derivative and a suitable isoxazole precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyran rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyran ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the positions adjacent to the nitrogen and oxygen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for investigating cellular processes.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development in areas such as oncology or neurology.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity also makes it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(Aminomethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide
  • 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylthiazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide stands out due to its unique combination of structural elements. The presence of both isoquinoline and isoxazole rings in the same molecule provides a distinctive set of chemical and biological properties, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-14-8-20(23-29-14)22-21(26)13-28-19-12-27-17(9-18(19)25)11-24-7-6-15-4-2-3-5-16(15)10-24/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELANNAMWKZRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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